(R*,S*)-(+/-)-Fenoterol Hydrobromide
(R*,S*)-(+/-)-Fenoterol Hydrobromide
Brand Name:
Vulcanchem
CAS No.:
38964-10-2
VCID:
VC0156404
InChI:
InChI=1S/C17H21NO4.BrH/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;/h2-5,7-9,11,17-22H,6,10H2,1H3;1H/t11-,17-;/m0./s1
SMILES:
CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br
Molecular Formula:
C₁₇H₂₂BrNO₄
Molecular Weight:
384.26
(R*,S*)-(+/-)-Fenoterol Hydrobromide
CAS No.: 38964-10-2
Cat. No.: VC0156404
Molecular Formula: C₁₇H₂₂BrNO₄
Molecular Weight: 384.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38964-10-2 |
|---|---|
| Molecular Formula | C₁₇H₂₂BrNO₄ |
| Molecular Weight | 384.26 |
| IUPAC Name | 5-[(1R)-1-hydroxy-2-[[(2S)-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]benzene-1,3-diol;hydrobromide |
| Standard InChI | InChI=1S/C17H21NO4.BrH/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;/h2-5,7-9,11,17-22H,6,10H2,1H3;1H/t11-,17-;/m0./s1 |
| SMILES | CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator